molecular formula C12H14 B14200497 {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene CAS No. 920750-18-1

{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene

Cat. No.: B14200497
CAS No.: 920750-18-1
M. Wt: 158.24 g/mol
InChI Key: YYSJIXPPKPIKOA-LBPRGKRZSA-N
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Description

{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene is an organic compound that features a cyclopentene ring attached to a benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclopentadiene followed by Friedel-Crafts alkylation with benzyl chloride. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene can undergo oxidation reactions to form cyclopent-2-en-1-ylmethylbenzene oxide.

    Reduction: The compound can be reduced to form cyclopent-2-en-1-ylmethylbenzene alcohol.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Cyclopent-2-en-1-ylmethylbenzene oxide.

    Reduction: Cyclopent-2-en-1-ylmethylbenzene alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylbenzene: Similar structure but lacks the double bond in the cyclopentene ring.

    Cyclohexylbenzene: Contains a cyclohexane ring instead of a cyclopentene ring.

    Benzylcyclopentane: The cyclopentane ring is saturated, unlike the cyclopentene ring in {[(1S)-Cyclopent-2-en-1-yl]methyl}benzene.

Uniqueness

This compound is unique due to the presence of the cyclopentene ring, which imparts distinct chemical reactivity and physical properties compared to its saturated counterparts. This structural feature allows for a broader range of chemical transformations and applications.

Properties

CAS No.

920750-18-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

[(1S)-cyclopent-2-en-1-yl]methylbenzene

InChI

InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8,12H,5,9-10H2/t12-/m0/s1

InChI Key

YYSJIXPPKPIKOA-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](C=C1)CC2=CC=CC=C2

Canonical SMILES

C1CC(C=C1)CC2=CC=CC=C2

Origin of Product

United States

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